2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of methoxyphenyl groups, which are known for their electron-donating properties, making the compound potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with o-aminophenol to form 2-(3-methoxyphenyl)benzoxazole. This intermediate is then subjected to further reactions to introduce the second benzoxazole ring and the methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The benzoxazole rings can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-1,3-benzoxazole
- 5-(3-Methoxyphenyl)-1,3-benzoxazole
- 2-(4-Methoxyphenyl)-1,3-benzoxazole
Uniqueness
2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole is unique due to the presence of two benzoxazole rings and methoxyphenyl groups. This structural feature enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O4/c1-32-22-7-3-5-20(16-22)28-30-24-11-9-19(15-27(24)35-28)13-18-10-12-26-25(14-18)31-29(34-26)21-6-4-8-23(17-21)33-2/h3-12,14-17H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFORNZPGWZBMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)CC4=CC5=C(C=C4)OC(=N5)C6=CC(=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.